molecular formula C14H11BrF3NO3 B13360209 2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate

2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate

Cat. No.: B13360209
M. Wt: 378.14 g/mol
InChI Key: GYAQQKLSRZYDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate is a complex organic compound that features a brominated oxazole ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate typically involves multiple steps. One common method starts with the bromination of a suitable precursor to introduce the bromine atom at the desired position. This is followed by the formation of the oxazole ring through cyclization reactions. The trifluoromethyl group is introduced via a substitution reaction using a trifluoromethylating agent. Finally, the ethyl acetate moiety is attached through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(trifluoromethyl)pyridine: Similar in structure but lacks the oxazole ring and ethyl acetate moiety.

    4-(Trifluoromethyl)phenyl oxazole: Similar but does not contain the bromine atom.

    Ethyl 2-(4-(trifluoromethyl)phenyl)oxazole-2-yl acetate: Similar but lacks the bromine atom.

Uniqueness

2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate is unique due to the combination of its bromine, trifluoromethyl, and oxazole functional groups. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C14H11BrF3NO3

Molecular Weight

378.14 g/mol

IUPAC Name

2-[5-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]ethyl acetate

InChI

InChI=1S/C14H11BrF3NO3/c1-8(20)21-7-6-11-19-12(13(15)22-11)9-2-4-10(5-3-9)14(16,17)18/h2-5H,6-7H2,1H3

InChI Key

GYAQQKLSRZYDMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC1=NC(=C(O1)Br)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.